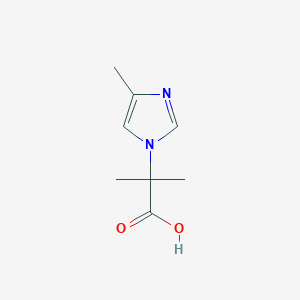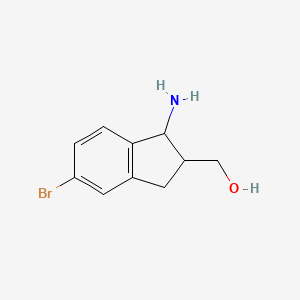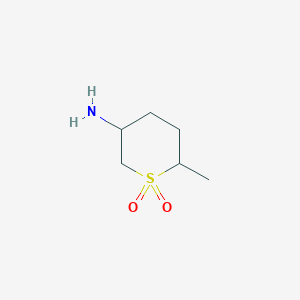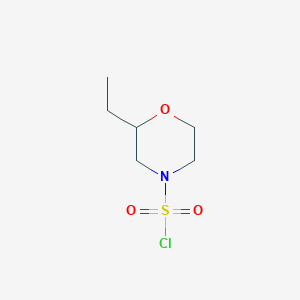![molecular formula C11H17NO2 B13219627 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B13219627.png)
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 4-position and a propan-2-yloxy methyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyaniline.
Alkylation: The 4-methoxyaniline undergoes alkylation with 3-chloropropan-2-ol in the presence of a base such as potassium carbonate. This step introduces the propan-2-yloxy methyl group at the 3-position of the aniline ring.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-3-[(propan-2-yloxy)methyl]aniline depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes or receptors. The methoxy and propan-2-yloxy methyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- 3-Methoxy-4-(propan-2-yloxy)aniline
- 4-Methoxy-2-(propan-2-yloxy)benzaldehyde
Comparison
4-Methoxy-3-[(propan-2-yloxy)methyl]aniline is unique due to the specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H17NO2 |
|---|---|
Peso molecular |
195.26 g/mol |
Nombre IUPAC |
4-methoxy-3-(propan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-7-9-6-10(12)4-5-11(9)13-3/h4-6,8H,7,12H2,1-3H3 |
Clave InChI |
WUMRLEAAVVUJRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC1=C(C=CC(=C1)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-Methoxyethyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13219565.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B13219569.png)


![[3-(2,5-Dimethylphenyl)pyrrolidin-3-yl]methanol](/img/structure/B13219592.png)
![3-Phenylisoxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B13219594.png)


![1-methyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B13219608.png)

